molecular formula C5H6ClF6N B1448198 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride CAS No. 1432680-97-1

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

Cat. No.: B1448198
CAS No.: 1432680-97-1
M. Wt: 229.55 g/mol
InChI Key: NUXVFJQCWISILA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is a fluorinated piperidine derivative with the chemical formula C5H6ClF6N. It is a research chemical primarily used in various scientific studies and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with hexafluoropropylene oxide under controlled conditions to introduce the fluorine atoms. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of specialized equipment and catalysts may be employed to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoropiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with various biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5-Hexafluoropiperidine: The non-hydrochloride form of the compound.

    3,3,4,4,5,5-Hexafluoropiperidinone: A ketone derivative with similar fluorination.

    3,3,4,4,5,5-Hexafluoropiperidinol: An alcohol derivative with similar fluorination.

Uniqueness

3,3,4,4,5,5-Hexafluoropiperidine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability in various solvents. This makes it particularly useful in certain chemical and biological applications where solubility is a critical factor .

Properties

IUPAC Name

3,3,4,4,5,5-hexafluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6N.ClH/c6-3(7)1-12-2-4(8,9)5(3,10)11;/h12H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXVFJQCWISILA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)(F)F)(F)F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-97-1
Record name 3,3,4,4,5,5-hexafluoropiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
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3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
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3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 4
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 5
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride
Reactant of Route 6
3,3,4,4,5,5-Hexafluoropiperidine hydrochloride

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